(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione R-Enantiomer of SN-38. Used for making the bioconjugates and bifunctional isocyanate cross linking reagents.
Brand Name: Vulcanchem
CAS No.: 647852-82-2
VCID: VC21334468
InChI: InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
SMILES: CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol

(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

CAS No.: 647852-82-2

VCID: VC21334468

Molecular Formula: C22H20N2O5

Molecular Weight: 392.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione - 647852-82-2

Description

(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione, also known as (R)-SN-38, is a complex organic compound with significant biological activities. It is a derivative of camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata, and is known for its potent anticancer properties.

Biological Activity

The biological activity of (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is primarily attributed to its interaction with cellular targets such as DNA topoisomerases and various enzymes involved in cancer cell proliferation. It exhibits potent anticancer properties by inhibiting DNA replication and inducing apoptosis in malignant cells.

Research Findings

Research on this compound has shown its efficacy in inhibiting the growth of cancer cells by targeting DNA topoisomerase I, an enzyme crucial for DNA replication. The compound's ability to stabilize the topoisomerase I-DNA complex leads to DNA damage and ultimately apoptosis in cancer cells.

Synthesis and Applications

While specific synthesis routes for this compound are not detailed in the available literature, its complex structure suggests a multi-step synthesis involving various organic reactions. The compound is often used in in-vitro studies to explore its pharmacological potential, particularly in cancer research.

CAS No. 647852-82-2
Product Name (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
IUPAC Name (19R)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Standard InChI InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
Standard InChIKey FJHBVJOVLFPMQE-JOCHJYFZSA-N
Isomeric SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)O
SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Canonical SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Purity > 95%
Quantity Milligrams-Grams
Synonyms (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione;
PubChem Compound 13374085
Last Modified Apr 15 2024

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